molecular formula C11H18N2O3 B14620502 5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 58442-96-9

5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No.: B14620502
CAS No.: 58442-96-9
M. Wt: 226.27 g/mol
InChI Key: AYNXKQYVBPNMGV-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative known for its unique chemical structure and properties. This compound is part of the pyrimidinetrione family, which is characterized by a trione group attached to a pyrimidine ring. The presence of the 2,2-dimethylpropyl and ethyl groups at the 5-position of the pyrimidine ring further distinguishes this compound from other pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with 2,2-dimethylpropyl bromide. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trione group to a diol or alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine diols.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or viruses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 2,2-dimethylpropyl and ethyl groups at the 5-position sets it apart from other pyrimidine derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58442-96-9

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-5-11(6-10(2,3)4)7(14)12-9(16)13-8(11)15/h5-6H2,1-4H3,(H2,12,13,14,15,16)

InChI Key

AYNXKQYVBPNMGV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC(C)(C)C

Origin of Product

United States

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